molecular formula C₁₂H₁₃D₇N₂O₂S B1157209 Deoxysotalol-d7

Deoxysotalol-d7

Cat. No.: B1157209
M. Wt: 263.41
Attention: For research use only. Not for human or veterinary use.
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Description

Deoxysotalol-d7 (C₁₂H₁₃D₇N₂O₂S; molecular weight: 263.41 g/mol) is a deuterium-labeled analog of Deoxysotalol, a structural derivative of Sotalol—a class III antiarrhythmic agent used to treat ventricular tachycardia . As a stable isotope-labeled compound, this compound serves as a critical reference standard in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) for quantifying Sotalol and its metabolites in biological matrices. Its deuterium substitution at seven hydrogen positions enhances isotopic distinction, minimizing interference in pharmacokinetic studies .

Properties

Molecular Formula

C₁₂H₁₃D₇N₂O₂S

Molecular Weight

263.41

Synonyms

Sotalol Impurity A-d7;  _x000B_N-[4-[2-[(1-methylethyl)amino]ethyl]phenyl]-methanesulfonamide-d7; 

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Properties of Deoxysotalol-d7 and Related Compounds
Compound Molecular Formula Molecular Weight (g/mol) Key Applications Source Evidence
This compound C₁₂H₁₃D₇N₂O₂S 263.41 LC-MS internal standard for Sotalol
Oxo Sotalol-d6 HCl C₁₂H₁₃D₆ClN₂O₃S 312.85 Metabolite quantification in drug purity
Sotalol-d6 HCl C₁₂H₁₅D₆ClN₂O₃S 314.86 Pharmacopeial impurity profiling
Acebutolol-D7 C₁₈H₂₁D₇N₂O₄ 343.47 Pharmacokinetic tracer in β-blocker studies
Deoxysotalol HCl (Related Compound C) C₁₂H₂₀N₂O₂S·HCl 292.83 Impurity reference for Sotalol API
Key Observations:

Deuterium Substitution : this compound contains seven deuterium atoms, whereas Oxo Sotalol-d6 HCl and Sotalol-d6 HCl have six, altering their chromatographic retention times and mass spectral profiles .

Functional Groups : Oxo Sotalol-d6 HCl includes a ketone group (C=O), distinguishing it from this compound, which lacks this modification. This structural difference impacts their roles in metabolite analysis versus parent drug quantification .

Hydrochloride Salts: Sotalol-d6 HCl and Oxo Sotalol-d6 HCl are hydrochloride salts, enhancing their solubility in aqueous matrices compared to non-salt forms like this compound .

Cross-Class Comparison : Acebutolol-D7, a deuterated β-blocker analog, shares applications as an internal standard but differs in core structure (longer alkyl chain and acetyl group), reflecting specificity to its parent drug .

Analytical and Pharmacokinetic Considerations

Table 2: Research Findings on Deuterated Analogs
Parameter This compound Acebutolol-D7 Deoxysotalol HCl
Isotopic Purity >98% deuterium enrichment >99% deuterium enrichment N/A (non-deuterated)
LC-MS Sensitivity High (low background) High (baseline separation) Interference in parent drug assays
Metabolic Stability Resistant to hepatic CYP2D6 oxidation Slows β-oxidation Rapidly metabolized in vivo
Primary Use Quantifying Sotalol in plasma Quantifying Acebutolol in urine Impurity testing in API batches
Key Findings:
  • Deuterium Effects: Deuteration reduces metabolic clearance by up to 30% in compounds like Acebutolol-D7 and this compound, as noted in studies on deuterium’s kinetic isotope effect .
  • Impurity Profiling: Non-deuterated Deoxysotalol HCl (Related Compound C) is flagged as a critical impurity in Sotalol API batches, requiring stringent control per pharmacopeial guidelines .
  • Cross-Reactivity: Deuterated analogs avoid interference with endogenous compounds in bioanalytical assays, a limitation observed with non-deuterated impurities .

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